Binding affinity of (S, R, S)-AHPC-PEG6-Tos to Von Hippel-Lindau protein
Binding affinity of (S, R, S)-AHPC-PEG6-Tos to Von Hippel-Lindau protein
An In-depth Technical Guide to the Binding Affinity of (S, R, S)-AHPC-based Ligands to the Von Hippel-Lindau (VHL) Protein
Abstract
The recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of modern therapeutic strategies in targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) that utilize VHL ligands have shown remarkable efficacy, advancing into clinical trials. The foundational step in developing such degraders is the robust characterization of the binding interaction between the VHL protein and the small molecule ligand. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the binding affinity of the (S, R, S)-AHPC scaffold, the core warhead of the synthetic building block (S, R, S)-AHPC-PEG6-Tos , to the VHL protein complex. We will dissect the critical importance of binding affinity, provide detailed, field-proven protocols for its determination using gold-standard biophysical methods, and explain the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: The VHL/HIF-1α Axis: A Target for Therapeutic Intervention
The Von Hippel-Lindau protein (VHL) is the substrate-recognition subunit of the Cullin-RING E3 ubiquitin ligase complex CRL2^VHL^.[1] Under normal oxygen conditions (normoxia), VHL plays a pivotal role in cellular oxygen sensing by recognizing and binding to a post-translationally modified form of the Hypoxia-Inducable Factor 1-alpha (HIF-1α).[2][3] Specifically, prolyl hydroxylase domain (PHD) enzymes hydroxylate key proline residues on HIF-1α. This modification creates a high-affinity binding site for VHL, which subsequently poly-ubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[3][4]
This natural degradation pathway has been ingeniously co-opted for therapeutic purposes. The development of small molecules that mimic the hydroxylated proline motif of HIF-1α allows for the "hijacking" of the VHL E3 ligase.[5][6] These small-molecule ligands, when incorporated into PROTACs, redirect the VHL complex to a new protein of interest, inducing its degradation.[1][6]
Caption: The VHL-HIF-1α signaling pathway under normoxic conditions.
Part 2: (S, R, S)-AHPC-PEG6-Tos: A Key Building Block for VHL-Recruiting PROTACs
The molecule (S, R, S)-AHPC-PEG6-Tos is an advanced synthetic intermediate designed for the efficient construction of VHL-based PROTACs.[][8] It comprises three key components:
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The (S, R, S)-AHPC "Warhead" : This is the active VHL-binding moiety, derived from potent parent ligands like VH032.[4][] The specific (S, R, S) stereochemistry is critical for high-affinity binding to the VHL pocket that recognizes HIF-1α.[]
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The PEG6 Linker : A six-unit polyethylene glycol linker provides spacing and optimal orientation between the VHL ligand and the ligand for the target protein in the final PROTAC molecule.
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The Tosylate (Tos) Group : A terminal tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of a target protein ligand to complete the PROTAC synthesis.[]
It is crucial to understand that while this molecule is used to synthesize PROTACs, the binding affinity of primary interest is that of its parent scaffold, the AHPC core, to the VHL protein. This binary interaction is the foundation upon which the PROTAC's efficacy is built.
Part 3: The Cornerstone of Characterization: Binding Affinity (Kd)
The dissociation constant (Kd) is the fundamental parameter that quantifies the strength of the interaction between the VHL ligand and the VHL protein. It is a measure of the concentration of ligand required to occupy 50% of the VHL binding sites at equilibrium. A lower Kd value signifies a higher binding affinity.
In the context of PROTACs, a strong binary affinity (low nanomolar Kd) for the E3 ligase is generally desirable as it contributes to the formation of a stable and productive ternary complex (VHL :: PROTAC :: Target Protein).[9] This stability is critical for efficient ubiquitination of the target. Therefore, precise and reproducible measurement of the Kd is a non-negotiable step in the validation of any new VHL ligand.
Part 4: Gold-Standard Methodologies for Determining VHL Binding Affinity
To ensure the highest degree of scientific integrity, multiple orthogonal biophysical methods should be employed to characterize binding affinity. We present detailed protocols for three industry-standard techniques: Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. It is considered the gold standard as it provides a complete thermodynamic profile of the interaction in a single, label-free experiment, yielding the Kd, stoichiometry (n), and enthalpy (ΔH).[10]
Causality Behind the Method: The primary reason for using ITC is its direct and label-free nature. There are no modifications to the protein or ligand that could interfere with binding. The heat change measured is an intrinsic property of the interaction. A critical, self-validating step in any ITC protocol is the mandatory dialysis of both protein and ligand into an identical buffer stock. This minimizes large, confounding heats of dilution that can arise from buffer mismatch, ensuring that the observed signal is solely from the binding event.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Detailed ITC Protocol:
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Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VCB) complex to >95% purity. Determine the precise protein concentration via A280nm measurement using the calculated extinction coefficient.
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Ligand Preparation: Synthesize and purify the VHL ligand (e.g., the parent AHPC compound). Accurately determine its concentration. Dissolve the ligand in a suitable solvent (e.g., DMSO) to create a concentrated stock, then dilute into the final assay buffer.
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Buffer Matching (Critical Step): Dialyze the VCB protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Prepare the ligand solution by diluting the stock into the exact same final dialysis buffer. The final DMSO concentration should be matched between the syringe and cell solutions and should not exceed 5%.
-
Concentration Setup: For a ligand with an expected K
dof ~200 nM, a good starting point is 15-20 µM VCB complex in the sample cell and 150-200 µM ligand in the injection syringe.[4] -
Instrument Setup: Set the experiment temperature to 25°C. Program a series of 19-29 injections, with a first small injection of 0.5-1 µL (to be discarded during analysis) followed by 1.5-2 µL injections spaced 150 seconds apart.
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Data Acquisition: Load the samples and perform the titration run. Also, perform a control titration (ligand into buffer) to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the main experiment's data. Integrate the resulting peaks to generate a binding isotherm. Fit the isotherm to a one-site binding model to determine the K
d, stoichiometry (n), and enthalpy (ΔH).[4]
Fluorescence Polarization (FP) Competition Assay
FP is a robust, high-throughput method for measuring binding affinity. It relies on monitoring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] For the VHL system, this is typically performed as a competition assay where the test ligand displaces a fluorescently labeled HIF-1α peptide probe from the VCB complex.[9][12]
Causality Behind the Method: This method is chosen for its high throughput and sensitivity. The core principle is that a small fluorescent probe (e.g., FAM-HIF-1α peptide) tumbles rapidly in solution, leading to depolarized emitted light (low FP signal). When bound to the large VCB complex, its tumbling is restricted, and the emitted light remains polarized (high FP signal). A competing ligand will displace the probe, causing a dose-dependent decrease in the FP signal, which is directly proportional to its binding affinity.
Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.
Detailed FP Protocol:
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Reagent Preparation:
-
VCB Complex: Prepare purified VCB complex in assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20).[4]
-
Fluorescent Probe: Use a commercially available, fluorescein-labeled HIF-1α peptide (e.g., FAM-DLDLEMLAPYIPMDDDFQL).
-
Test Ligand: Prepare a 10-point, 3-fold serial dilution of the AHPC-based test ligand in assay buffer, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup (384-well plate):
-
To each well, add a fixed concentration of VCB complex and the FAM-HIF-1α probe (concentrations determined by a prior K
dmeasurement of the probe itself, typically in the low nM range).[11] -
Add the serially diluted test ligand.
-
Include "High mP" controls (VCB + Probe, no ligand) and "Low mP" controls (Probe only).
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[13]
-
Measurement: Read the fluorescence polarization on a suitable plate reader, using excitation and emission filters appropriate for fluorescein (e.g., Ex: 485 nm, Em: 535 nm).[13]
-
Data Analysis: Plot the measured millipolarization (mP) values against the logarithm of the test ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of ligand required to displace 50% of the fluorescent probe. The IC50 can then be converted to a binding affinity constant (K
i) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface. It provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the Kd (koff/kon) can be calculated.
Causality Behind the Method: SPR is chosen for its ability to provide kinetic information, which is complementary to the equilibrium data from ITC and FP. Understanding how quickly a ligand binds and how long it stays bound can be critical for PROTAC design. For instance, a slow koff (long residence time) can be advantageous for ternary complex stability. The self-validating aspect of SPR lies in immobilizing the protein (ligand) and flowing the small molecule (analyte) over the surface. The real-time sensorgram provides a direct visual confirmation of binding and dissociation phases.
Detailed SPR Protocol:
-
Chip Preparation: Covalently immobilize the purified VCB complex onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) via standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the AHPC-based ligand in running buffer (e.g., HBS-EP+ buffer), typically spanning a concentration range from 0.1x to 10x the expected K
d. -
Binding Measurement:
-
Inject the ligand solutions sequentially over the VCB-immobilized surface and a reference flow cell (for background subtraction).
-
Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Between cycles, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH buffer) to remove all bound ligand.
-
-
Data Analysis: Fit the association and dissociation curves from the multiple analyte concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters k
onand koff. Calculate the Kdas the ratio of koff/kon.
Part 5: Quantitative Data Summary
The (S, R, S)-AHPC scaffold is the foundation of many widely used VHL ligands, including the prototypical inhibitor VH032. The binding affinity of this core moiety is the key benchmark for any PROTAC development effort utilizing intermediates like (S, R, S)-AHPC-PEG6-Tos.
| Ligand Scaffold | Binding Affinity (K | Method | Source(s) |
| VH032 (Parent of AHPC) | 185 ± 7 nM | ITC | [4][14] |
| VH298 (Optimized Analog) | 80 - 90 nM | ITC & FP | [1][12] |
| VH101 (Optimized Analog) | 44 nM | Not Specified | [15] |
This data provides a robust, quantitative baseline. A newly synthesized PROTAC incorporating the (S, R, S)-AHPC warhead is expected to retain a VHL binding affinity in this low-to-mid nanomolar range.
Part 6: Conclusion
The accurate and reproducible determination of binding affinity is a foundational pillar in the development of VHL-based targeted protein degraders. The (S, R, S)-AHPC scaffold, delivered via versatile synthetic intermediates like (S, R, S)-AHPC-PEG6-Tos, provides a potent and well-characterized anchor for recruiting the VHL E3 ligase. By employing a multi-pronged approach using gold-standard biophysical techniques such as ITC, FP, and SPR, researchers can confidently validate this critical interaction. Understanding not only what the binding affinity is, but how to measure it with scientific rigor—appreciating the causality behind buffer choice, assay format, and data analysis—is what separates routine measurement from true, actionable insight in the quest for novel therapeutics.
Part 7: References
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Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216–8257. [Link]
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Iraolagoitia, X., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]
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ResearchGate. Binding affinity and binding mode of F-Hypcontaining VHL ligands. [Link]
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Lee, K., et al. (2005). A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases. Biochemical and Biophysical Research Communications, 337(1), 325-330. [Link]
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Galdeano, C., et al. (2017). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 60(18), 7855–7862. [Link]
-
ResearchGate. Chemical structures of VHL ligands and their binding affinities to VHL... [Link]
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Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]
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Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]
-
Springer Protocols. (2014). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]
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